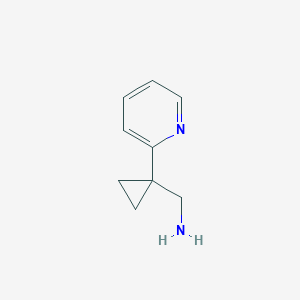
(1-(吡啶-2-基)环丙基)甲胺
描述
“(1-(Pyridin-2-yl)cyclopropyl)methanamine” is a chemical compound with the molecular weight of 221.13 . The IUPAC name for this compound is [1- (2-pyridinyl)cyclopropyl]methanamine . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of compounds similar to “(1-(Pyridin-2-yl)cyclopropyl)methanamine” has been reported in the literature. For instance, a novel class of highly efficient Ruthenium catalysts based on the 1- (pyridin-2-yl)methanamine motif has been developed . The key role is played by 1- (pyridin-2-yl)methanamine (Pyme) type ligands which in combination with appropriate phosphanes afforded ruthenium systems of unprecedented high catalytic activity and productivity for the reduction of ketones and aldehydes .Molecular Structure Analysis
The InChI code for “(1-(Pyridin-2-yl)cyclopropyl)methanamine” is 1S/C9H12N2.2ClH/c10-7-9(4-5-9)8-3-1-2-6-11-8;;/h1-3,6H,4-5,7,10H2;2*1H .Chemical Reactions Analysis
The compound has been used in the development of novel ruthenium complexes displaying high performance in the catalytic asymmetric transfer hydrogenation of ketones with 2-propanol . The key role is played by 1- (pyridin-2-yl)methanamine (Pyme) type ligands which in combination with appropriate phosphanes afforded ruthenium systems of unprecedented high catalytic activity and productivity for the reduction of ketones and aldehydes .Physical and Chemical Properties Analysis
“(1-(Pyridin-2-yl)cyclopropyl)methanamine” is a powder that is stored at room temperature . The compound has a molecular weight of 221.13 .科学研究应用
以下是对“(1-(吡啶-2-基)环丙基)甲胺”在科学研究应用方面的全面分析,重点介绍其各种独特应用:
有机合成中的催化作用
该化合物已被用作钌基催化剂体系中的配体,用于有机合成中羰基化合物的快速转移氢化反应 .
化学合成中的中间体
它在铜催化合成吡啶-2-基甲酮(由吡啶-2-基甲烷通过直接Csp3-H氧化与水在温和条件下反应生成)中充当中间体 .
抗纤维化活性
研究表明其具有潜在的抗纤维化活性,表明需要进一步研究其治疗应用 .
实验/研究用途
安全和危害
未来方向
The excellent properties of these complexes are expected to have implications for the design of a new generation of catalysts . The development of novel ruthenium complexes displaying high performance in the catalytic asymmetric transfer hydrogenation of ketones with 2-propanol provides an alternative to the hydrogenation with dihydrogen .
作用机制
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It’s known that the compound can form complexes with other molecules, such as ruthenium, which may influence its interaction with biological targets .
Biochemical Pathways
Similar compounds have been found to exhibit anti-hiv activity, suggesting potential involvement in viral replication pathways .
Result of Action
生化分析
Biochemical Properties
(1-(Pyridin-2-yl)cyclopropyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of (1-(Pyridin-2-yl)cyclopropyl)methanamine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in downstream gene expression. This modulation can result in altered cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, (1-(Pyridin-2-yl)cyclopropyl)methanamine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. These interactions often involve the formation of stable complexes with target proteins, leading to changes in their activity and subsequent alterations in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(Pyridin-2-yl)cyclopropyl)methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard conditions, it can degrade over extended periods, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of (1-(Pyridin-2-yl)cyclopropyl)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function .
Metabolic Pathways
(1-(Pyridin-2-yl)cyclopropyl)methanamine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, (1-(Pyridin-2-yl)cyclopropyl)methanamine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of (1-(Pyridin-2-yl)cyclopropyl)methanamine is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .
属性
IUPAC Name |
(1-pyridin-2-ylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-7-9(4-5-9)8-3-1-2-6-11-8/h1-3,6H,4-5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYWXWONVPWAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651840 | |
| Record name | 1-[1-(Pyridin-2-yl)cyclopropyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
812640-83-8 | |
| Record name | 1-[1-(Pyridin-2-yl)cyclopropyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine](/img/structure/B1387026.png)
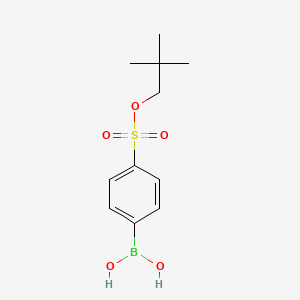
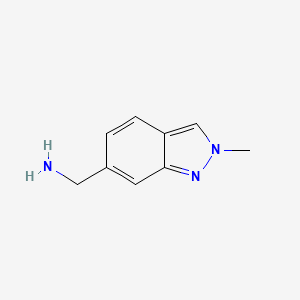

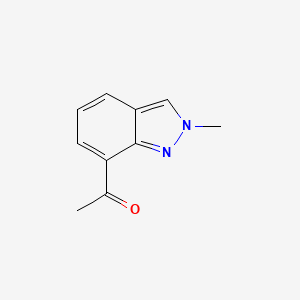
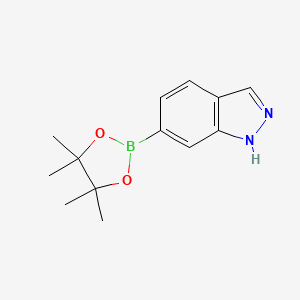





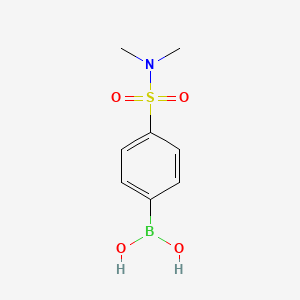
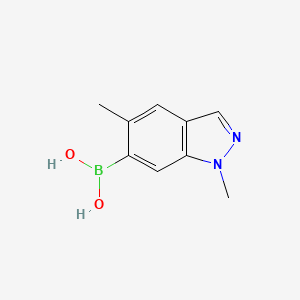
![N-Methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine](/img/structure/B1387049.png)
